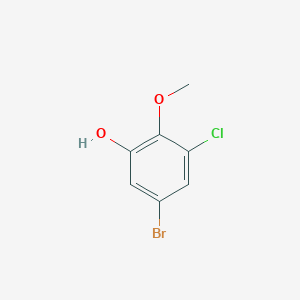

5-Bromo-3-chloro-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrClO2 |

|---|---|

Molecular Weight |

237.48 g/mol |

IUPAC Name |

5-bromo-3-chloro-2-methoxyphenol |

InChI |

InChI=1S/C7H6BrClO2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 |

InChI Key |

SXCCRTRTFHPOIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)O |

Origin of Product |

United States |

Comprehensive Synthetic Methodologies for 5 Bromo 3 Chloro 2 Methoxyphenol and Its Precursors

Retrosynthetic Analysis of 5-Bromo-3-chloro-2-methoxyphenol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways and highlight potential challenges in regioselectivity.

For this compound, the most logical disconnections are the carbon-halogen bonds. A primary disconnection of the C-Cl bond leads to the precursor 5-bromo-2-methoxyphenol (B1267044) . A subsequent disconnection of the C-Br bond leads to the readily available starting material, 2-methoxyphenol (guaiacol). This pathway is strategically sound as methods for the synthesis of 5-bromo-2-methoxyphenol are well-documented. chemicalbook.comgoogle.com

The forward synthesis would therefore involve:

Selective bromination of 2-methoxyphenol to form 5-bromo-2-methoxyphenol.

Selective chlorination of 5-bromo-2-methoxyphenol to yield the final product.

The primary challenge in this proposed synthesis is controlling the regioselectivity of the second halogenation step (chlorination).

The arrangement of substituents in this compound presents a significant synthetic challenge. The molecule features a vicinal (adjacent) arrangement of the methoxy (B1213986) group at C2 and the chloro group at C3. Electrophilic aromatic substitution reactions on phenols and anisoles are strongly directed by the activating hydroxyl and methoxy groups to the ortho and para positions. nih.govresearchgate.net

In the key precursor, 5-bromo-2-methoxyphenol, the potential sites for electrophilic attack are C3, C4, and C6.

The hydroxyl group at C1 is a powerful activating ortho, para-director, favoring substitution at C6 and C4.

The methoxy group at C2 is also a strong activating ortho, para-director, favoring substitution at C6 and C4.

The bromo group at C5 is a deactivating ortho, para-director, which directs away from its own position towards C4 and C6.

All three existing substituents strongly favor the introduction of the incoming electrophile (chlorine) at positions C4 and C6, not the desired C3 position. Therefore, achieving the vicinal C2-methoxy, C3-chloro pattern requires overcoming the powerful, combined directing effects of the existing groups.

The synthesis of ortho-substituted phenols is a well-known challenge in organic chemistry due to the strong electronic preference for para-substitution and the steric hindrance at the ortho-position. mdpi.comchemicalbook.com Chemists have developed several strategies to overcome this, which are relevant to forcing the chlorination into the C3 position (ortho to the hydroxyl group).

Directed Ortho-Metalation (DoM) : This technique involves using a directing group to deliver a metalating agent (like an organolithium reagent) to a specific ortho-position, which is then trapped by an electrophile. While powerful, it often requires protection of the acidic phenolic proton.

Catalytic Ortho-Halogenation : Recent advances have shown that specific catalysts can promote ortho-halogenation. For instance, ammonium (B1175870) salt catalysts have been used for the ortho-selective monochlorination of phenols with reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). google.com The catalyst is believed to interact with the phenolic proton via hydrogen bonding, orienting the halogenating agent towards the ortho position. chemicalbook.com

Blocking Groups : In some cases, a bulky removable group can be temporarily placed at the more reactive para-position to force substitution into the ortho-positions.

These strategies highlight that while standard electrophilic substitution would not yield the desired product, specialized methods for controlling regioselectivity could potentially be applied to achieve the synthesis of this compound.

Established Synthetic Routes to this compound

While a specific, high-yield synthesis for this compound is not prominently described, a plausible pathway can be constructed based on established protocols for its precursors. The most viable route begins with the regioselective halogenation of 2-methoxyphenol (guaiacol).

The key to the synthesis is the sequential, controlled introduction of bromine and chlorine atoms onto the guaiacol (B22219) framework.

Direct halogenation using molecular bromine (Br₂) or chlorine (Cl₂) is a fundamental method for functionalizing aromatic rings. Due to the high electron density of the phenolic ring, these reactions can often proceed without a Lewis acid, although catalysts are sometimes used to improve control and reactivity. nih.govgoogle.com

A documented synthesis of the key precursor 5-bromo-2-methoxyphenol involves this approach. google.comchemicalbook.com The phenolic hydroxyl group of guaiacol is first protected as an acetate (B1210297) ester. This is followed by bromination using bromine with iron powder as a catalyst, which directs the bromine to the para position relative to the hydroxyl group. A final deprotection step yields the desired precursor. google.comchemicalbook.com

Table 1: Synthesis of 5-Bromo-2-methoxyphenol via Direct Halogenation

| Starting Material | Reagents & Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Methoxyphenol (Guaiacol) | 1. Acetic anhydride, H₂SO₄ (catalyst) 2. Br₂, Fe powder (catalyst), 70-80°C 3. NaHCO₃ (aq) for deacetylation | 5-Bromo-2-methoxyphenol | Not specified in detail, but implied as effective. | google.comchemicalbook.com |

Following the synthesis of this precursor, a subsequent direct chlorination would be required. This step is challenging due to the directing group effects discussed previously, which disfavor substitution at the target C3 position.

N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are widely used as sources of electrophilic bromine and chlorine, respectively. They are often considered milder and easier to handle than molecular halogens. chemicalbook.com The reactivity and regioselectivity of these reagents can be tuned by the choice of solvent and the use of catalysts.

An alternative synthesis of 5-bromo-2-methoxyphenol from guaiacol uses NBS as the brominating agent in acetonitrile (B52724). chemicalbook.com This method avoids the need for a separate protection-deprotection sequence for the hydroxyl group.

Table 2: Synthesis of 5-Bromo-2-methoxyphenol via NBS

| Starting Material | Reagents & Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Methoxyphenol (Guaiacol) | N-Bromosuccinimide (NBS), Trifluoroacetic anhydride, Potassium tert-butoxide (cat.), Acetonitrile, 24h | 5-Bromo-2-methoxyphenol | 90% | chemicalbook.com |

For the subsequent chlorination of 5-bromo-2-methoxyphenol, NCS would be the corresponding reagent. Achieving the desired regioselectivity for the C3 position would likely require specific catalytic conditions, potentially leveraging the ortho-directing strategies mentioned in section 2.1.2 to overcome the strong electronic preference for substitution at C4 and C6. google.com

O-Methylation Strategies for Phenolic Hydroxyl Groups

The conversion of a phenolic hydroxyl group to a methoxy group is a fundamental transformation in the synthesis of this compound's precursors. researchgate.net This O-methylation is crucial as it alters the electronic properties and directing effects of the oxygen substituent, which in turn influences subsequent halogenation steps. This reaction typically involves reacting the phenol (B47542) with a methylating agent in the presence of a base. researchgate.neteurekaselect.com

A variety of methylating agents are available for the O-methylation of phenols, each with its own advantages regarding reactivity, safety, and environmental impact. eurekaselect.comsmith.edu Conventional agents such as dimethyl sulfate (B86663) and methyl iodide are highly effective but are also toxic and hazardous. smith.edufrontiersin.org Consequently, greener alternatives like dimethyl carbonate (DMC) have gained prominence. frontiersin.org The choice of base and solvent is critical for ensuring the deprotonation of the phenol to the more nucleophilic phenoxide ion, which then attacks the methylating agent.

Common methylating agents and their typical reaction conditions are summarized below:

| Methylating Agent | Common Base | Solvent | Temperature | Key Features |

| Dimethyl Sulfate (DMS) | NaOH, K₂CO₃ | Acetone, Water, Dichloromethane | Room Temp. to Reflux | Highly efficient and reactive, but extremely toxic and carcinogenic. osti.gov |

| Methyl Iodide (MeI) | K₂CO₃, NaH | Acetone, DMF, THF | Room Temp. to Reflux | Very common and effective, but toxic and a volatile alkylating agent. eurekaselect.com |

| Dimethyl Carbonate (DMC) | K₂CO₃, Organic Bases (e.g., DBU) | Autoclave (neat) or high-boiling solvents | 120-160°C | Green and non-toxic alternative, but requires higher temperatures and sometimes phase-transfer catalysts. researchgate.netfrontiersin.org |

| Diazomethane (CH₂N₂) | None (reacts directly) | Diethyl ether | 0°C to Room Temp. | Reacts quickly and under mild conditions, but is explosive and toxic. eurekaselect.com |

| Tetramethylammonium Hydroxide (B78521) (TMAOH) | Acts as base and agent | Ethanol (Microwave) | Microwave conditions | A newer method offering rapid methylation under environmentally benign conditions. researchgate.net |

The reaction mechanism generally proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile. For instance, when using dimethyl carbonate with potassium carbonate, the base facilitates the formation of the phenoxide, which then attacks the methyl group of DMC. researchgate.netfrontiersin.org The use of phase-transfer catalysts can improve reaction rates, especially with greener solvents or when dealing with immiscible reactants. frontiersin.org

Stepwise Functionalization Sequences in Substituted Phenol Synthesis

The synthesis of a multisubstituted aromatic compound such as this compound requires a carefully planned sequence of reactions to ensure the correct placement of each substituent. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the groups already present on the ring. researchgate.net

The hydroxyl group (or methoxy group) is a strong activating group and an ortho, para-director. Chlorine and bromine are deactivating groups but are also ortho, para-directors. researchgate.net To achieve the 1,2,3,5-substitution pattern of the target molecule, a synthetic chemist must leverage these electronic influences.

A plausible synthetic sequence could begin with a 2-methoxyphenol or a related precursor. The powerful ortho, para-directing ability of the methoxy group would be used to guide the incoming halogens. The introduction of the first halogen (e.g., chlorine) would likely be directed to the position para to the methoxy group (C4) or one of the ortho positions (C6 or C2, if starting from a simple phenol). To achieve the 3-chloro, 5-bromo arrangement, a more complex strategy involving blocking groups or starting with a pre-functionalized ring (e.g., 3-chlorophenol) might be necessary before methylation and subsequent bromination. The challenge lies in overcoming the inherent directing effects to install substituents at sterically hindered or electronically unfavorable positions. oregonstate.edu Modern C-H functionalization techniques offer powerful, albeit complex, alternatives to classical electrophilic substitution, sometimes allowing for contra-electronic installations. oregonstate.eduacs.org

Emerging and Sustainable Synthetic Approaches for this compound

Recent advances in catalysis offer more efficient, selective, and sustainable routes for the synthesis of complex phenols. These methods aim to reduce waste, avoid harsh reaction conditions, and improve atom economy.

Catalytic Systems for Efficient Halogenation and Methoxylation

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions that would otherwise be inefficient or impossible. For a molecule like this compound, catalytic methods can be applied to the key halogenation and methoxylation steps.

Transition-metal catalysis is a cornerstone of modern cross-coupling and functionalization chemistry. nih.gov While often used to form C-C, C-N, or C-O bonds, these catalysts are also instrumental in aryl halide formation. beilstein-journals.orgthieme-connect.com Palladium and copper catalysts, in particular, are widely used for the hydroxylation of aryl halides, and the reverse reaction—the conversion of phenols to aryl halides—is also an area of active research. beilstein-journals.orgrsc.org Direct C-H functionalization catalyzed by transition metals provides a powerful tool for the regioselective introduction of halogens, bypassing the need for traditional electrophilic halogenation reagents and offering alternative selectivity patterns. acs.org

| Catalyst System | Reaction Type | Substrate | Key Features |

| Palladium(II) Acetate / Ligand | C-H Halogenation | Phenol Derivatives | Enables direct, regioselective introduction of halogens, often guided by a directing group. oregonstate.edu |

| Copper(I) or (II) Halides | Sandmeyer-type / Ullmann-type | Aryl Diazonium Salts / Aryl Halides | Classic and robust methods for introducing halogens or forming C-O bonds. thieme-connect.comrsc.org |

| Iron(III) Halides | C-H Coupling / Halogenation | Phenols | Can catalyze direct coupling and functionalization under visible light and mild conditions. rsc.org |

These catalytic systems often operate under milder conditions than traditional methods and can offer superior control over regioselectivity, which is critical for the synthesis of highly substituted molecules. thieme-connect.comrsc.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. nih.gov For phenol functionalization, acid/base organocatalysis is particularly relevant. rsc.org For instance, Brønsted acids can be used to catalyze the Friedel-Crafts alkylation of phenols. rsc.org In the context of synthesizing precursors for this compound, organocatalysts could be employed in several ways:

Phase-Transfer Catalysis (PTC): As mentioned for O-methylation, PTCs like polyethylene (B3416737) glycol (PEG) can facilitate reactions between different phases, enhancing reaction rates and enabling the use of greener solvents. frontiersin.org

Acid/Base Catalysis: Substituted phenols can themselves act as catalysts. nih.gov More commonly, organic acids or bases are used to promote reactions like halogenation by activating the substrate or the halogenating agent. For example, phosphorus-based acids have proven effective in the alkylation of phenols. rsc.org

Photocatalysis: Light-driven, metal-free arylations of phenols have been developed, showcasing the potential of organophotocatalysis to form new C-C bonds on a phenol ring without the need for transition metals. rsc.org

These emerging catalytic approaches represent the forefront of synthetic chemistry, aiming for more efficient, selective, and environmentally benign pathways to valuable chemical compounds.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of complex molecules like this compound is an essential aspect of modern chemical manufacturing. These principles aim to reduce the environmental footprint of chemical processes by addressing issues such as solvent toxicity, reaction efficiency, and waste production. frontiersin.org

The choice of solvent is a primary consideration in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. researchgate.net Traditional syntheses of halogenated phenols often employ volatile and hazardous organic solvents like chloroform, dichloromethane, or carbon tetrachloride. The search for safer, more environmentally benign alternatives is a key area of research. researchgate.netresearchgate.net

Environmentally Benign Solvent Alternatives:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While the solubility of organic precursors can be a challenge, techniques such as the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. frontiersin.org For phenolic compounds, adjusting the pH can also enhance solubility.

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a highly promising green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization, simplifying product isolation and eliminating solvent waste.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can dissolve a wide range of organic and inorganic compounds. Their negligible vapor pressure significantly reduces air pollution. frontiersin.org They can be designed to be task-specific, potentially acting as both solvent and catalyst.

Bio-based Solvents: Solvents derived from renewable feedstocks, such as ethanol, glycerol, and ethyl lactate, are becoming increasingly popular. frontiersin.orgthecalculatedchemist.com Glycerol, a byproduct of biodiesel production, is particularly attractive due to its low cost, high boiling point, and biodegradability. scirp.org

The following table compares the properties of conventional solvents with their greener alternatives.

Table 1: Comparison of Conventional and Green Solvents in Organic Synthesis

| Solvent | Type | Key Hazards & Environmental Issues | Green Alternative | Key Benefits of Alternative |

| Dichloromethane | Chlorinated | Suspected carcinogen, volatile, hazardous air pollutant | Ethyl Acetate | Lower toxicity, biodegradable, derived from ethanol. thecalculatedchemist.com |

| Chloroform | Chlorinated | Probable carcinogen, toxic, ozone-depleting potential | Water with Surfactant | Non-toxic, non-flammable, inexpensive. frontiersin.org |

| Benzene (B151609) | Aromatic | Carcinogenic, flammable, volatile organic compound (VOC) | Supercritical CO₂ | Non-toxic, easily removed, tunable solvating power. |

| Diethyl Ether | Ether | Extremely flammable, forms explosive peroxides | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, higher boiling point, less prone to peroxide formation. |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with poor atom economy generate significant waste, as many of the atoms from the starting materials end up in unwanted byproducts. primescholars.com

For a hypothetical synthesis of this compound, a traditional route might involve the protection of the hydroxyl group of a precursor like 2-methoxyphenol, followed by sequential halogenation and final deprotection. Such a route often has poor atom economy due to the mass of the protecting and deprotecting groups, which are discarded as waste.

Strategies for improving atom economy and minimizing waste include:

Catalytic Reactions: Using catalytic amounts of a substance to promote a reaction is superior to using stoichiometric reagents. For instance, employing a catalyst for chlorination or bromination is preferable to using a full equivalent of a halogenating agent where part of the molecule is not incorporated into the product.

Avoiding Protecting Groups: Synthetic steps that add and later remove protecting groups inherently have low atom economy. Developing methods that allow for direct, regioselective functionalization of the unprotected phenol avoids this waste. oregonstate.edu

Reaction Design: Rearrangement and addition reactions are inherently 100% atom-economical. While not always feasible, designing a synthesis to maximize these reaction types is a key goal. primescholars.com Substitution and elimination reactions, common in aromatic chemistry, are less atom-economical. primescholars.com

The table below illustrates a simplified atom economy calculation for a hypothetical bromination step using bromine (Br₂) versus a less efficient reagent.

Table 2: Illustrative Atom Economy Calculation

| Reaction | Reactants | Molecular Weight of Reactants | Desired Product | Molecular Weight of Desired Atoms | Unwanted Byproducts | % Atom Economy |

| Direct Bromination | C₇H₇ClO₂ + Br₂ | 158.58 + 159.81 = 318.39 | C₇H₆BrClO₂ | 158.58 + 79.90 = 238.48 | HBr | (237.47 / 318.39) * 100 = 74.6% |

| Hypothetical Reagent | C₇H₇ClO₂ + C₄H₉BrNaS | 158.58 + 196.11 = 354.69 | C₇H₆BrClO₂ | 158.58 + 79.90 = 238.48 | C₄H₈ + NaHS | (237.47 / 354.69) * 100 = 67.0% |

Note: This is a simplified and hypothetical example to illustrate the principle.

Advanced Purification and Isolation Techniques in the Synthesis of this compound

The isolation and purification of the target compound from the reaction mixture is a critical step to ensure high purity. Traditional methods like liquid-liquid extraction and simple distillation can be inefficient and consume large volumes of hazardous solvents. nih.gov Modern techniques offer greater efficiency, selectivity, and are often more environmentally friendly. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating highly pure compounds from complex mixtures. For a polar molecule like this compound, reversed-phase HPLC is particularly suitable. This technique uses a non-polar stationary phase and a polar mobile phase, allowing for fine separation based on differences in hydrophobicity.

Solid-Phase Extraction (SPE): SPE is an effective method for sample cleanup and preliminary separation. nih.gov It involves passing the crude reaction mixture through a solid sorbent that selectively retains the target compound or impurities. The desired product is then eluted with a different solvent. This technique is faster and uses significantly less solvent than traditional liquid-liquid extraction. nih.gov

Advanced Crystallization Techniques: Crystallization is an energy-efficient purification method that can yield very high-purity products. Modern approaches include reactive crystallization, where the reaction and crystallization occur in the same vessel, and co-crystallization, which can help isolate compounds that are difficult to crystallize on their own. Careful control of parameters like temperature, solvent composition, and cooling rate is essential.

Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thus eliminating issues like irreversible adsorption of the sample. mdpi.com It is particularly well-suited for the purification of polar and fragile molecules like substituted phenols.

The following table summarizes the principles and applications of these advanced purification techniques.

Table 3: Comparison of Advanced Purification and Isolation Techniques

| Technique | Principle | Primary Application | Advantages for this compound |

| Preparative HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com | High-purity isolation of final products. | Excellent resolution of closely related isomers and byproducts; adaptable to polar compounds. |

| Solid-Phase Extraction (SPE) | Selective adsorption of components onto a solid sorbent followed by selective elution. nih.gov | Rapid sample cleanup and fractionation. | Reduces solvent consumption; effective for removing major impurities before final purification. |

| Advanced Crystallization | Precipitation of a solid from a supersaturated solution, forming a crystalline solid. | Large-scale purification to high purity. | Potentially low energy and solvent use; can yield a final product in a stable, solid form. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support. mdpi.com | Purification of polar or delicate compounds. | No irreversible sample loss on a solid matrix; high loading capacity; good for polar molecules. |

Reactivity Profiling and Mechanistic Elucidation of 5 Bromo 3 Chloro 2 Methoxyphenol

Electrophilic Aromatic Substitution Reactions of 5-Bromo-3-chloro-2-methoxyphenol

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. In the case of this compound, the existing substituents profoundly dictate the position of any incoming electrophile.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic compounds. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In this compound, both the hydroxyl (after deprotonation to an alkoxide) and the methoxy (B1213986) group can function as DMGs.

The hydroxyl group is a potent DMG, typically requiring deprotonation with a strong base to form the corresponding phenoxide, which then directs lithiation. The methoxy group is also a well-established DMG. wikipedia.org Given the substitution pattern, the most likely position for deprotonation would be C4, which is ortho to the methoxy group at C2 and meta to the hydroxyl group at C1. However, the steric hindrance from the adjacent chlorine at C3 and bromine at C5 could influence the feasibility and outcome of this reaction. The aryllithium intermediate, once formed, can react with various electrophiles to introduce a new substituent exclusively at the metalated position. wikipedia.org

| Directing Group | Potential Metalation Site | Influencing Factors | Potential Electrophiles (E+) |

| Methoxy (-OCH₃) | C4 | Coordination with organolithium reagent | Aldehydes, Ketones, CO₂, Alkyl halides |

| Hydroxyl (-OH) | C6 | Requires deprotonation to -O⁻; steric hindrance from Br | I₂, Me₃SiCl, DMF |

This table illustrates the potential application of Directed ortho-Metalation on this compound, highlighting the directing groups and possible outcomes.

In standard electrophilic aromatic substitution reactions (without metalation), the regioselectivity is determined by the combined electronic effects of all substituents.

Activating Groups : The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance.

Deactivating Groups : The chloro (-Cl) and bromo (-Br) groups are deactivating due to their inductive electron withdrawal but are also ortho, para-directors because of resonance-based electron donation.

The single available position on the ring for substitution is C6. This position is ortho to the hydroxyl group and para to the chloro group. The directing effects of the substituents are summarized below:

-OH group (at C1) : Strongly directs ortho (C6) and para (C4, blocked).

-OCH₃ group (at C2) : Strongly directs ortho (C3, blocked) and para (C5, blocked).

-Cl group (at C3) : Weakly directs ortho (C2, blocked; C4, blocked) and para (C6).

-Br group (at C5) : Weakly directs ortho (C4, blocked; C6) and para (C2, blocked).

All directing vectors converge on the C6 position, making it the unequivocal site for electrophilic attack. The powerful activating effect of the hydroxyl group at C1 is the dominant influence, strongly favoring substitution at its ortho C6 position.

Nucleophilic Aromatic Substitution (SNAr) Pathways of this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. libretexts.orgtotal-synthesis.com This pathway is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org

For this compound, the SNAr mechanism is generally unfavorable. The ring is substituted with electron-donating (hydroxyl, methoxy) and weakly deactivating (halogens) groups, rather than the strongly electron-withdrawing groups (e.g., -NO₂) required to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

In a hypothetical SNAr reaction forced under harsh conditions (e.g., high temperature and pressure), the displacement of one of the halogen atoms would be the expected outcome. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form the Meisenheimer complex. total-synthesis.comyoutube.com The electronegativity of the halogen influences the electrophilicity of the carbon it is attached to. youtube.com

Although typically bromine is a better leaving group than chlorine in many substitution reactions, in SNAr the C-F bond is often the most reactive, followed by C-Cl, C-Br, and C-I. youtube.com This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and accelerates the initial nucleophilic attack, which is the rate-limiting step. total-synthesis.com Between bromine and chlorine, the more electronegative chlorine atom would render the C3 carbon slightly more electrophilic than the C5 carbon. Therefore, displacement of the chloride might be favored over the bromide, assuming the reaction could be induced.

The SNAr mechanism relies on the stabilization of the anionic Meisenheimer complex intermediate. libretexts.org This stabilization is achieved through delocalization of the negative charge onto electron-withdrawing substituents. The hydroxyl and methoxy groups on this compound are electron-donating groups, which destabilize the negatively charged intermediate, thus deactivating the ring towards SNAr. For this compound to become reactive towards nucleophiles via the SNAr pathway, the introduction of a strong electron-withdrawing group, such as a nitro or cyano group, ortho or para to one of the halogens would be necessary.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The halogen substituents on this compound serve as effective handles for such transformations. wisc.edu

The general reactivity order for aryl halides in the oxidative addition step of most cross-coupling reactions (like Suzuki, Stille, Heck, and Sonogashira) is I > Br > Cl. Therefore, the C-Br bond at the C5 position is expected to be significantly more reactive than the C-Cl bond at the C3 position. This difference in reactivity allows for selective functionalization.

By carefully choosing the catalyst, ligands, and reaction conditions, a cross-coupling reaction can be directed specifically to the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. For instance, a Suzuki coupling with an arylboronic acid could selectively replace the bromine atom with a new aryl group.

| Coupling Reaction | Reactive Site | Coupling Partner | Potential Product |

| Suzuki Coupling | C5-Br | Arylboronic acid | 5-Aryl-3-chloro-2-methoxyphenol |

| Heck Coupling | C5-Br | Alkene | 5-Alkenyl-3-chloro-2-methoxyphenol |

| Sonogashira Coupling | C5-Br | Terminal alkyne | 5-Alkynyl-3-chloro-2-methoxyphenol |

| Buchwald-Hartwig Amination | C5-Br | Amine | 5-Amino-3-chloro-2-methoxyphenol |

This interactive table outlines the potential for selective cross-coupling reactions at the more reactive C-Br position of this compound.

Palladium-Catalyzed C–C Bond Formation (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a suitable substrate for such transformations.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 5-position. The general reactivity trend for halides in Suzuki couplings is I > OTf > Br >> Cl. wikipedia.org The reaction is typically carried out in the presence of a base, which is necessary to activate the organoboron species. organic-chemistry.org A variety of palladium catalysts and ligands can be employed, with electron-rich and bulky phosphine (B1218219) ligands often enhancing catalytic activity. reddit.comlibretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Similar to the Suzuki reaction, the C-Br bond of this compound is expected to be more reactive than the C-Cl bond, enabling selective alkynylation at the 5-position. Copper-free Sonogashira protocols have also been developed. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org This reaction provides a means to introduce vinyl groups onto the aromatic ring of this compound. The reaction typically shows a high trans selectivity. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions can influence the efficiency of the coupling. organic-chemistry.orgthieme-connect.de

Table 1: Overview of Palladium-Catalyzed C-C Bond Formation Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

| Suzuki | Organoboron compound (e.g., boronic acid) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. wikipedia.orgnih.gov |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst, Amine base | Forms C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Forms C(sp²)-C(sp²) bonds (vinylated arenes). wikipedia.orgorganic-chemistry.org |

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann, Goldberg)

Copper-mediated cross-coupling reactions represent an older but still valuable class of transformations for forming carbon-heteroatom and carbon-carbon bonds. tcichemicals.com

Ullmann Condensation: The Ullmann condensation traditionally refers to the copper-promoted synthesis of symmetrical biaryls from aryl halides at high temperatures. organic-chemistry.org A more contemporary application, often called the Ullmann ether synthesis, involves the coupling of an aryl halide with an alcohol or phenol (B47542) to form a diaryl ether. wikipedia.orgmdpi.com This reaction typically requires stoichiometric amounts of copper and high temperatures, although modern methods have been developed that use catalytic copper with ligands. tcichemicals.comwikipedia.org For this compound, an Ullmann-type reaction could potentially be used to form a biaryl ether by reacting with another phenol.

Goldberg Reaction: The Goldberg reaction is a copper-catalyzed N-arylation of amides with aryl halides, which is a variation of the Ullmann condensation. wikipedia.org It provides a method for forming C-N bonds. Similar to the Ullmann reaction, traditional Goldberg reactions often require harsh conditions, but newer catalytic systems have improved the reaction's scope and mildness. tcichemicals.comwikipedia.org

C–O and C–N Cross-Coupling Utilizing Halogenated Phenols

The presence of halogen atoms on the phenolic ring of this compound makes it a prime candidate for C–O and C–N cross-coupling reactions. These reactions are fundamental in the synthesis of a wide array of compounds, including pharmaceuticals and materials. acs.org

Palladium-catalyzed Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds between aryl halides and amines. acs.org This reaction is known for its broad substrate scope and functional group tolerance. For this compound, selective amination at the more reactive bromide position is expected.

Similarly, palladium-catalyzed C-O coupling reactions can be used to form diaryl ethers from aryl halides and phenols. These reactions often employ similar catalyst systems to the Buchwald-Hartwig amination.

Oxidation and Reduction Chemistry of this compound

The phenolic hydroxyl group of this compound is susceptible to oxidation. Oxidation of phenols can lead to the formation of quinones or other coupled products. The specific outcome depends on the oxidant used and the reaction conditions.

The halogen substituents can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents. The relative ease of reduction of the C-Br versus the C-Cl bond would allow for selective dehalogenation.

Radical Reactions and Single-Electron Transfer Processes for Halogenated Phenols

Halogenated phenols can participate in radical reactions and single-electron transfer (SET) processes. Phenols can act as electron donors in SET reactions, forming phenol radical cations. rsc.org The presence of electron-donating (methoxy) and electron-withdrawing (halogens) substituents on the aromatic ring of this compound will influence its redox potential and reactivity in such processes.

SET-mediated reactions can initiate a variety of transformations, including carbonylation reactions where a C(sp³)-X bond undergoes single-electron reduction to form a carbon-centered radical. acs.org Halogenated compounds can also be involved in redox processes with transient halogen-bonded complexes, which can lower the barrier for electron transfer. rsc.org

Advanced Mechanistic Investigations of this compound Transformations

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics and thermodynamics of the aforementioned cross-coupling reactions are influenced by several factors, including the nature of the catalyst, ligands, base, and solvent.

In palladium-catalyzed reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The C-Br bond of this compound will undergo oxidative addition more readily than the C-Cl bond.

In SET-mediated reactions, the rate of electron transfer is a key parameter. For phenols, the rate of reaction with species like singlet molecular oxygen can be correlated with the free energy of electron transfer, providing insights into the reaction mechanism. researchgate.net The substituent effects on the redox potential of the phenol play a significant role. nih.gov

Identification and Characterization of Reaction Intermediates

The study of reaction mechanisms is fundamental to understanding the reactivity of a chemical compound. For substituted phenols like this compound, reactions often proceed through short-lived, high-energy species known as reaction intermediates. The identification and characterization of these intermediates are crucial for elucidating reaction pathways and predicting product formation. While direct experimental studies on the reaction intermediates of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analogy to closely related halogenated and methoxylated phenols.

The primary reactive intermediate anticipated in many reactions involving this compound, particularly in oxidation or radical-mediated processes, is the 5-bromo-3-chloro-2-methoxyphenoxy radical . Phenoxy radicals are neutral species characterized by an unpaired electron localized primarily on the oxygen atom, with significant delocalization onto the aromatic ring. The formation of this radical can be initiated by various means, including hydrogen atom abstraction from the phenolic hydroxyl group by other radical species or by one-electron oxidation.

The stability and subsequent reactivity of the 5-bromo-3-chloro-2-methoxyphenoxy radical are influenced by the electronic effects of the bromo, chloro, and methoxy substituents. Both bromine and chlorine are electron-withdrawing through induction but can donate electron density through resonance. The methoxy group is a strong electron-donating group through resonance. These competing electronic effects will modulate the spin density distribution within the aromatic ring, influencing the sites of subsequent reactions such as dimerization or coupling.

In thermal processes, such as combustion or pyrolysis, halogenated phenoxy radicals are recognized as key intermediates in the formation of polychlorinated and polybrominated dibenzodioxins and dibenzofurans. rsc.org Therefore, the 5-bromo-3-chloro-2-methoxyphenoxy radical is a critical intermediate in understanding the potential environmental impact of the high-temperature decomposition of its parent compound.

The characterization of such transient species typically relies on advanced spectroscopic techniques. While specific data for the 5-bromo-3-chloro-2-methoxyphenoxy radical is not available, the table below presents hypothetical, yet scientifically plausible, spectroscopic data based on known values for other substituted phenoxy radicals. These techniques are instrumental in confirming the structure and electronic properties of radical intermediates.

| Spectroscopic Technique | Hypothetical Observation for 5-Bromo-3-chloro-2-methoxyphenoxy Radical | Information Gained |

|---|---|---|

| Electron Paramagnetic Resonance (EPR) Spectroscopy | g-factor ~2.004; Hyperfine coupling constants (A) to aromatic protons and potentially 13C, 79/81Br, and 35/37Cl nuclei. | Confirms the presence of an unpaired electron. Hyperfine coupling provides information on the distribution of the unpaired electron spin density across the molecule. |

| Transient Absorption Spectroscopy | Strong absorption bands in the UV-Visible region, distinct from the parent phenol. | Detects and quantifies the concentration of the transient radical species and allows for the study of its reaction kinetics. |

| Matrix Isolation Infrared (IR) Spectroscopy | Characteristic vibrational frequencies for the C-O single bond with partial double bond character, and shifts in aromatic C-C and C-H stretching and bending modes compared to the parent phenol. | Provides structural information on the radical, particularly changes in bond order upon formation. |

| Mass Spectrometry | Detection of the molecular ion corresponding to the radical's mass-to-charge ratio. | Confirms the mass of the intermediate and can be used in conjunction with fragmentation patterns to deduce its structure. |

Beyond radical intermediates, other transient species may be involved in different reaction types. For instance, in electrophilic aromatic substitution reactions, the formation of a Wheland intermediate (also known as an arenium ion) is expected. This cationic intermediate results from the attack of an electrophile on the aromatic ring, temporarily disrupting its aromaticity. The positions of the bromo, chloro, and methoxy groups will direct the regioselectivity of such reactions by stabilizing or destabilizing the Wheland intermediate at different positions. The methoxy group, being strongly activating and ortho-, para-directing, would significantly influence the stability of the arenium ion.

In nucleophilic aromatic substitution reactions, which are generally less favorable for phenols unless strongly activated by electron-withdrawing groups, a Meisenheimer complex could be a potential intermediate. This is an anionic adduct formed by the attack of a nucleophile on the aromatic ring. The presence of two halogen atoms (bromo and chloro) would make the ring more electron-deficient and thus more susceptible to nucleophilic attack compared to phenol itself.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 3 Chloro 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, including 5-Bromo-3-chloro-2-methoxyphenol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine, chlorine, hydroxyl, and methoxy substituents on the benzene (B151609) ring. These substituents exert both inductive and resonance effects, leading to a deshielding or shielding of the adjacent protons.

Spin-spin coupling between adjacent non-equivalent protons would result in the splitting of signals, providing valuable information about the substitution pattern on the aromatic ring. The magnitude of the coupling constant (J), measured in Hertz (Hz), is characteristic of the relative positions of the coupled protons (ortho, meta, or para).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 6.8 - 7.5 | Doublet or Doublet of Doublets | 2-3 (meta) |

| Aromatic H | 6.8 - 7.5 | Doublet or Doublet of Doublets | 2-3 (meta) |

| -OCH₃ | 3.8 - 4.0 | Singlet | N/A |

Note: The predicted values are based on general principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment created by the substituents. The electronegative halogen atoms (bromine and chlorine) and the oxygen atoms of the hydroxyl and methoxy groups will significantly influence the resonance positions of the aromatic carbons.

The carbon atom attached to the methoxy group is expected to resonate at a lower field compared to the other aromatic carbons due to the deshielding effect of the oxygen atom. Conversely, the carbon atoms ortho and para to the electron-donating methoxy and hydroxyl groups may experience a shielding effect. The carbons directly bonded to the bromine and chlorine atoms will also have characteristic chemical shifts. For example, in 2-chloro-4-methoxyphenol, the carbon resonances are assigned to specific positions on the benzene ring. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O (Phenolic) | 150 - 160 |

| C-O (Methoxy) | 145 - 155 |

| C-Br | 110 - 120 |

| C-Cl | 125 - 135 |

| Aromatic CH | 115 - 130 |

| Aromatic CH | 115 - 130 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between spin-coupled protons, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over two or three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the placement of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the spatial arrangement of the substituents on the aromatic ring.

While specific 2D NMR data for this compound was not found, the application of these techniques is standard practice for the complete structural elucidation of such molecules. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. The calculated exact mass for C₇H₆BrClO₂ can be compared with the experimentally determined value to confirm the elemental composition. chemicalbook.com

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern arising from the presence of bromine and chlorine. researchgate.net Both elements have two stable isotopes with significant natural abundances: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), and ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). youtube.comyoutube.comresearchgate.net

This results in a distinctive pattern of peaks in the mass spectrum for the molecular ion and any fragments containing these halogens. The presence of one chlorine atom gives rise to an M+2 peak with an intensity of about one-third of the molecular ion peak (M). The presence of one bromine atom results in an M+2 peak with an intensity nearly equal to that of the M peak. youtube.com The combination of both a bromine and a chlorine atom in this compound will produce a unique and complex isotopic cluster for the molecular ion, which can be precisely calculated and compared with the experimental data to confirm the presence and number of these halogen atoms. This isotopic signature is a powerful diagnostic tool for identifying halogenated compounds. researchgate.netyoutube.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-methoxyphenol (B1267044) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the molecular structure of this compound. researchgate.net These methods probe the discrete vibrational energy levels of the molecule. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. For a molecule like this compound, with a Cs point symmetry, it is expected to have 45 normal modes of vibration. ijrte.org

A detailed vibrational analysis can be performed by comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT). ijrte.org Such an approach allows for precise assignment of the numerous vibrational modes.

Halogenated phenols exhibit characteristic vibrational frequencies that are influenced by the mass, position, and electronegativity of the halogen substituents. nih.gov The presence of bromine and chlorine atoms on the benzene ring in this compound significantly affects the vibrational frequencies of the ring modes. The carbon-halogen stretching and bending vibrations provide direct evidence of their presence.

The C-Cl stretching vibrations typically appear in the 850-550 cm⁻¹ region. ijrte.org For instance, in the related molecule 3-chloro-5-methoxyphenol (B1581831) (CMOP), the C-Cl stretching mode is assigned to bands observed at 830 cm⁻¹ in the IR spectrum and 832 cm⁻¹ in the Raman spectrum. ijrte.org The C-Br stretching vibration is expected at a lower frequency due to the higher mass of bromine, generally falling in the 680-515 cm⁻¹ range. In-plane and out-of-plane bending modes for C-Cl and C-Br occur at much lower frequencies. ijrte.org

The vibrational spectrum of this compound is a composite of the vibrations of its constituent functional groups. The precise assignment of these modes is critical for structural confirmation. Based on studies of similar molecules like 3-chloro-5-methoxyphenol, the expected vibrational frequencies can be tabulated. ijrte.org

O-H Modes: The hydroxyl group gives rise to a characteristic strong, broad stretching band (νO-H) in the IR spectrum, typically in the 3600-3200 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org In a study of CMOP, this peak was observed at 3485 cm⁻¹. The O-H in-plane bending (δO-H) is expected between 1250-1150 cm⁻¹, while the out-of-plane bend (γO-H) appears at lower wavenumbers. ijrte.org

Aromatic C-H Modes: The aromatic C-H stretching vibrations (νC-H) typically occur above 3000 cm⁻¹. For CMOP, these were assigned to peaks between 3104 and 3060 cm⁻¹. ijrte.org The in-plane (δC-H) and out-of-plane (γC-H) bending vibrations appear in the 1300-1000 cm⁻¹ and 900-670 cm⁻¹ regions, respectively. ijrte.org

C-O Modes: The spectrum will feature two distinct C-O stretching vibrations: one from the phenolic C-OH bond and another from the ether C-O-CH₃ bond. The phenolic C-O stretch is typically found around 1260-1180 cm⁻¹, often coupled with the O-H in-plane bend. The aryl-alkyl ether C-O stretch results in a strong band, usually between 1275-1200 cm⁻¹.

C-Cl and C-Br Modes: As discussed, the C-Cl stretching vibration is anticipated in the 850-550 cm⁻¹ range. ijrte.org The C-Br stretch is expected at a lower frequency, typically 680-515 cm⁻¹.

Below is an interactive table summarizing the expected vibrational modes for this compound, based on data from analogous compounds. ijrte.org

| Vibrational Mode | Assignment | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ν(O-H) | Hydroxyl Stretch | 3600 - 3200 | Strong, Broad (IR) |

| ν(C-H) | Aromatic Stretch | 3100 - 3000 | Medium to Weak |

| ν(C-O) | Ether Stretch (Aryl-Alkyl) | 1275 - 1200 | Strong (IR) |

| δ(O-H) | Hydroxyl In-plane Bend | 1250 - 1150 | Medium |

| ν(C-Cl) | C-Cl Stretch | 850 - 550 | Strong to Medium |

| ν(C-Br) | C-Br Stretch | 680 - 515 | Strong to Medium |

| γ(O-H) | Hydroxyl Out-of-plane Bend | ~300 | Broad, Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region arising from π → π* transitions within the benzene ring. For phenol (B47542) itself, two main absorption bands are observed around 210 nm and 270 nm.

The substitution pattern on the benzene ring in this compound significantly influences its UV-Vis spectrum. The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, both being auxochromes, is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands to longer wavelengths compared to unsubstituted benzene. Halogen substituents also contribute to this shift. The electronic transitions are sensitive to the solvent environment, with polar solvents often causing further shifts in the absorption maxima. DFT calculations can be employed to predict the theoretical absorption spectra and aid in the interpretation of experimental results. acs.org

X-ray Crystallography for Solid-State Structural Elucidation

The crystal structure of this compound would be significantly influenced by a network of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

Hydrogen Bonding: The most prominent intermolecular interaction would be hydrogen bonding involving the phenolic hydroxyl group. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to the formation of chains or cyclic motifs. rsc.orgnih.gov These strong, directional interactions are a primary determinant of the crystal packing.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). wikipedia.orgmdpi.com This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X covalent bond. youtube.com In the crystal structure of this compound, both the bromine and chlorine atoms could participate in halogen bonds, interacting with the oxygen atoms (of the hydroxyl or methoxy groups) or even the π-system of an adjacent aromatic ring. researchgate.netyoutube.com For instance, short Br···O contacts have been observed in other crystals, linking molecules into chains. researchgate.net

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures or environmental samples. awqc.com.auipp.pt The choice of method depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a highly suitable method for analyzing phenolic compounds. nih.gov A C18 column with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would provide good separation. Detection is typically achieved using a UV detector set to a wavelength corresponding to one of the compound's absorption maxima.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile phenols. asianpubs.org Due to the polar nature of the hydroxyl group, which can cause peak tailing, derivatization is sometimes employed to improve chromatographic performance and sensitivity. epa.gov However, direct analysis of underivatized phenols by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also common. asianpubs.orgepa.gov GC-MS offers the dual benefit of separation and structural identification based on the mass spectrum and fragmentation pattern of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds. For this compound, reversed-phase HPLC is the most suitable approach, where a nonpolar stationary phase is used with a polar mobile phase.

Research Findings: While specific studies on this compound are not prevalent, extensive research on related brominated and chlorinated phenols provides a strong basis for method development. nih.govnih.gov An HPLC method developed for the analysis of bromophenols in marine algae utilized a C8 column with a gradient of acetonitrile and water containing 0.05% trifluoroacetic acid. nih.govmdpi.com This approach demonstrates high selectivity and linearity for such compounds. For instance, a validated method for various bromophenols showed limits of detection (LOD) below 0.04 µg/mL and limits of quantification (LOQ) under 0.12 µg/mL. nih.govmdpi.com

Another study focusing on low-molecular-weight brominated phenols employed a ternary mobile phase of 50mM-phosphate buffer (pH 3.5), acetonitrile, and methanol (35/15/50, v/v/v) for isocratic separation within 14 minutes. nih.gov Detection via an electrochemical detector (ECD) yielded LODs in the range of 1.8-56.6 ng/mL. nih.gov These established methods indicate that a reversed-phase column, likely a C8 or C18, with a mobile phase consisting of an acidified water/methanol or water/acetonitrile mixture, would be effective for the analysis of this compound.

Below is a representative data table outlining typical HPLC parameters for the analysis of a compound like this compound, based on methods for similar halogenated phenols.

Table 1: Representative HPLC Parameters for this compound Analysis (Note: Data are representative based on analyses of structurally similar compounds.)

| Parameter | Value | Reference |

| Column | Reversed-Phase C8, 150 mm x 2.0 mm, 3 µm | nih.govmdpi.com |

| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water | nih.govmdpi.com |

| Mobile Phase B | Acetonitrile | nih.govmdpi.com |

| Gradient | 20% B to 70% B over 30 min | mdpi.com |

| Flow Rate | 0.25 mL/min | mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Detection Wavelength | 210 nm (DAD) | mdpi.com |

| Expected Retention Time | 15 - 25 min | N/A |

| Limit of Detection (LOD) | ~0.01 - 0.04 µg/mL | nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile compounds like halogenated phenols. asianpubs.org The technique offers high resolving power and definitive peak confirmation through mass spectral data. asianpubs.org For polar analytes like phenols, derivatization is often employed to increase volatility and improve peak shape, although direct analysis is also possible.

Research Findings: Research on methoxyphenols, which are used as tracers for wood combustion, highlights a robust GC-MS method for their quantification in environmental samples. nih.gov This method involves using deuterated internal standards to ensure accuracy and reports high precision (2-6% relative standard deviation) and very low detection limits (0.002 µg/mL). nih.gov

The mass spectrometric fragmentation of halogenated compounds is highly dependent on the substitution pattern. nih.gov For a molecule like this compound, electron impact (EI) ionization would likely lead to a characteristic fragmentation pattern. Key fragmentation pathways would include the loss of the bromine atom, the chlorine atom, and a methyl group (CH₃) from the methoxy ether. The molecular ion peak (M⁺) would be accompanied by significant fragment ions corresponding to [M-Br]⁺, [M-Cl]⁺, and [M-CH₃]⁺. The study of brominated dimethoxyamphetamines showed that the loss of a bromine atom from the molecular ion is a major fragmentation pathway. researchgate.net The presence of both bromine and chlorine would also produce a distinct isotopic pattern in the mass spectrum, aiding in its identification.

A representative data table for GC-MS analysis is presented below, predicting the key parameters and expected mass fragments.

Table 2: Representative GC-MS Parameters and Expected Fragments for this compound (Note: Data are representative based on analyses of structurally similar compounds.)

| Parameter | Value | Reference |

| GC Column | Non-polar (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | researchgate.net |

| Injection Mode | Splitless | N/A |

| Oven Program | 80°C (1 min), ramp to 280°C at 10°C/min | N/A |

| Ionization Mode | Electron Impact (EI), 70 eV | nih.gov |

| Mass Analyzer | Quadrupole | nih.govnih.gov |

| Expected Molecular Ion (M⁺) | m/z 252/254/256 (isotopic pattern) | N/A |

| Major Expected Fragments (m/z) | [M-CH₃]⁺, [M-CO]⁺, [M-Cl]⁺, [M-Br]⁺ | nih.govresearchgate.net |

| Limit of Detection (LOD) | ~0.002 µg/mL | nih.gov |

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE), a high-resolution separation technique, is well-suited for the analysis of charged and polar compounds, including phenols. mdpi.com When coupled with a mass spectrometer (CE-MS), it provides both efficient separation and sensitive detection. bohrium.comnih.gov

Research Findings: For phenolic compounds, which are typically weak acids with pKa values around 10, analysis by CZE requires a basic background electrolyte (BGE) to ensure they are in their anionic form. nih.gov Studies have successfully employed basic BGEs, such as 0.5 M ammonium (B1175870) hydroxide (B78521) (NH₄OH), for the CZE-MS analysis of various phenols. nih.govnih.govresearchgate.net This setup facilitates separation under basic conditions and detection in negative ionization mode. nih.gov The use of a simple NH₄OH solution as the BGE provides a clean mass spectrum without interference from common buffer salts like acetate (B1210297) or formate. nih.gov

The precision of CZE methods for phenols is high, with reported relative standard deviations (RSD) better than 0.75% for migration times and between 5-8% for peak areas. nih.gov The limits of detection can vary depending on the ionization efficiency of the specific phenol but typically fall within the range of 0.004–1.9 mg/L. bohrium.comnih.gov Given its structure, this compound would be readily ionized under these basic conditions, allowing for its effective separation and detection by CZE-MS.

A representative data table for CZE analysis is provided below.

Table 3: Representative CZE-MS Parameters for this compound Analysis (Note: Data are representative based on analyses of structurally similar compounds.)

| Parameter | Value | Reference |

| Capillary | Fused Silica, 90 cm x 50 µm | researchgate.net |

| Background Electrolyte (BGE) | 0.5 M Ammonium Hydroxide (NH₄OH) | nih.govnih.govresearchgate.net |

| Separation Voltage | +30 kV | researchgate.net |

| Injection | Hydrodynamic (50 mbar for 4 s) | researchgate.net |

| MS Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govresearchgate.net |

| Sheath Liquid | Isopropanol:Water (1:1) | nih.govresearchgate.net |

| Expected Migration Time | 5 - 15 min | N/A |

| Limit of Detection (LOD) | ~0.004 - 1.9 mg/L | bohrium.comnih.gov |

Theoretical and Computational Investigations of 5 Bromo 3 Chloro 2 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the arrangement of atoms and electrons. Methods like Density Functional Theory (DFT) are particularly powerful for predicting the geometric and electronic properties of molecules. By optimizing the molecular geometry, these calculations determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For 5-Bromo-3-chloro-2-methoxyphenol, this would involve finding the preferred orientations of the hydroxyl and methoxy (B1213986) groups relative to the halogen substituents on the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. mdpi.com

For substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups, which possess lone pairs of electrons. The LUMO is often a π* antibonding orbital distributed over the aromatic system. The presence of electron-withdrawing halogens can lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap.

In a computational study on the related compound 3-chloro-5-methoxyphenol (B1581831) (CMOP), DFT calculations were used to determine the HOMO and LUMO energies. ijrte.org These calculations provide a model for understanding the electronic properties of similarly substituted phenols.

Table 1: Theoretical Frontier Molecular Orbital Parameters for an Analogous Substituted Phenol (B47542)

| Parameter | Value (eV) - B3LYP/6-31+G(d,p) | Value (eV) - B3LYP/6-311++G(d,p) |

|---|---|---|

| HOMO Energy | -8.99 | -9.00 |

| LUMO Energy | -4.66 | -4.68 |

| Energy Gap (ΔE) | 4.33 | 4.32 |

Data derived from a study on 3-chloro-5-methoxyphenol. ijrte.org

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical calculations can compute the vibrational frequencies of a molecule, corresponding to the peaks in an IR spectrum. ijrte.org These calculations help assign specific vibrational modes, such as O-H stretching, C-Cl stretching, or aromatic ring deformations, to the observed experimental bands. For complex molecules like this compound, where many vibrations can overlap, theoretical assignments are crucial. In studies of the analogous 3-chloro-5-methoxyphenol, calculated frequencies at the DFT-B3LYP level showed good agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor. ijrte.org For instance, the C-Cl stretching vibration was identified around 830 cm⁻¹ in the experimental spectra. ijrte.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These predictions are valuable for assigning signals in the experimental NMR spectra to specific nuclei within the molecule, which can be challenging for highly substituted aromatic compounds.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. dergipark.org.tr This analysis helps to understand the electronic structure and the nature of the orbitals involved in the absorption of light.

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies for an Analogous Substituted Phenol

| Assignment (Mode) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) |

|---|---|---|---|

| O-H Stretch | 3485 | 3482 | 3482 |

| O-H In-plane bend | 1115 | 1115 | 1114 |

| C-Cl Stretch | 830 | 832 | 831 |

Data derived from a study on 3-chloro-5-methoxyphenol using B3LYP/6-311++G(d,p) level of theory. ijrte.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. dergipark.org.tr It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically associated with lone pairs on electronegative atoms like oxygen.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often found around acidic hydrogen atoms.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would show a strong negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups due to their lone pairs. A positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, highlighting its acidic character. The halogen atoms and the aromatic ring would exhibit intermediate potentials, influenced by the balance of inductive and resonance effects. Such a map provides a clear picture of the molecule's reactive sites. ijrte.orgdergipark.org.tr

Conformational Analysis and Potential Energy Surfaces of Substituted Phenols

Substituted phenols with flexible groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups in this compound, can exist in different spatial orientations or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them.

This is often accomplished by performing a Potential Energy Surface (PES) scan, where a specific dihedral angle (e.g., the C-C-O-H angle of the hydroxyl group) is systematically rotated, and the energy of the molecule is calculated at each step. The resulting plot of energy versus dihedral angle reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states for rotation. For this compound, the analysis would focus on the rotation of the H atom of the hydroxyl group and the methyl group of the methoxy substituent to understand their preferred orientations relative to the bulky halogen atoms and each other. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the methoxy oxygen is a key interaction that would likely stabilize a specific planar conformation.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of Lewis structures, such as bonding orbitals (σ, π), lone pairs (n), and antibonding orbitals (σ, π). wikipedia.org The primary utility of NBO analysis is to quantify delocalization effects, such as resonance and hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgwisc.edu

The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization. nih.gov

In this compound, key hyperconjugative interactions would include:

n → π:* Delocalization of the lone pair electrons (n) from the oxygen atoms of the hydroxyl and methoxy groups into the antibonding π* orbitals of the aromatic ring. This interaction is characteristic of resonance in phenols and anisoles and is responsible for the electron-donating nature of these groups.

n → σ:* Delocalization of lone pair electrons from the halogen atoms into the antibonding σ* orbitals of adjacent C-C bonds.

NBO analysis also provides "natural charges" on each atom, which gives a more chemically intuitive picture of the charge distribution than other methods. ijrte.org This analysis would reveal the extent of electron withdrawal by the chlorine and bromine atoms and electron donation by the hydroxyl and methoxy groups.

Table 3: Illustrative NBO Analysis for an Analogous Substituted Phenol

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of OH | π* (C-C) of ring | High | Resonance (Electron Donation) |

| LP (O) of OCH₃ | π* (C-C) of ring | High | Resonance (Electron Donation) |

| LP (Cl) | σ* (C-C) of ring | Moderate | Hyperconjugation |

This table is a conceptual representation based on NBO principles for substituted phenols like 3-chloro-5-methoxyphenol. E(2) values quantify the stabilization energy from delocalization. ijrte.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products, providing a detailed understanding of the reaction mechanism. This involves identifying and characterizing the structures and energies of all intermediates and, crucially, the transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, reaction pathway modeling could be applied to various transformations, such as:

Electrophilic Aromatic Substitution: Modeling the attack of an electrophile on the benzene ring to determine which position is most reactive. The calculations would compare the energies of the transition states for attack at the different available carbon atoms.

O-H Bond Dissociation: Calculating the energy required to break the phenolic O-H bond, which relates to its antioxidant activity.

Nucleophilic Substitution: Modeling the displacement of one of the halogen atoms, although this is generally difficult on an aromatic ring.

Activation Strain Model (ASM) for Energy Barrier Decomposition